molecular formula C15H17NO6 B13652054 (S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid

(S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid

Cat. No.: B13652054
M. Wt: 307.30 g/mol
InChI Key: LKXLDZQGKGEICY-UHFFFAOYSA-N
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Description

(S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid is a complex organic compound that features a combination of allyloxy, benzyloxycarbonyl, and oxobutanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino acids followed by selective functional group transformations. The reaction conditions often include the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group, and allylation reactions to introduce the allyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Methoxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    (S)-4-(Allyloxy)-2-(((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

(S)-4-(Allyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid is unique due to the presence of the allyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where selective functional group transformations are required.

Properties

IUPAC Name

4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLDZQGKGEICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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